Enantiomer-Specific Potency: Levamisole vs. Tetramisole (Racemate) in Human Ascariasis
Levamisole, the isolated S-enantiomer, demonstrates approximately two-fold greater potency relative to its racemate tetramisole in human ascariasis. At equivalent or lower doses, levamisole achieves 100% cure rates against Ascaris lumbricoides, whereas tetramisole requires higher doses to reach comparable efficacy . In a separate camel nematode study, levamisole numerically outperformed tetramisole (98.03–98.38% vs. 96.40–98.50% efficacy) .
| Evidence Dimension | Efficacy (cure rate) against Ascaris lumbricoides in humans |
|---|---|
| Target Compound Data | 100% cure rate at single oral dose of 2.5–5 mg/kg |
| Comparator Or Baseline | Tetramisole: 79–100% cure rate at single oral dose of 3–8 mg/kg |
| Quantified Difference | Equivalent or superior cure rate at ~40–50% lower dose; consistent 100% efficacy vs. variable 79–100% for tetramisole |
| Conditions | Human clinical treatment; single oral dose; Ascaris lumbricoides infection |
Why This Matters
Procurement of resolved levamisole rather than racemic tetramisole ensures full pharmacological activity at lower dosages, reducing total drug substance requirements and minimizing exposure to the inactive, potentially toxic R-enantiomer.
- [1] Sciencedirect Topics. Tetramisole — Pharmacology, Toxicology and Pharmaceutical Science. Sections 4.2.1 (Tetramisole) and 4.2.2 (Levamisole). Elsevier, n.d. View Source
- [2] Partani AK, Kumar D, Manohar GS, Kumar R. Comparative efficacy of some anthelmintics against gastrointestinal nematodes in camel. Journal of Camel Practice and Research, 1995. View Source
